![molecular formula C16H20N4 B12844979 2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol
- ®-(+)-5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol
- (S)-(-)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthalenediol [3][3]
Uniqueness
2’-Vinyl-5,5’,6,6’,7,7’,8,8’-octahydro-2,8’-biimidazo[1,2-a]pyridine stands out due to its vinyl group and the specific arrangement of fused rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H20N4 |
|---|---|
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
2-ethenyl-8-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H20N4/c1-2-12-10-20-9-5-6-13(16(20)17-12)14-11-19-8-4-3-7-15(19)18-14/h2,10-11,13H,1,3-9H2 |
Clé InChI |
IONJKOHRRJESKI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN2CCCC(C2=N1)C3=CN4CCCCC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
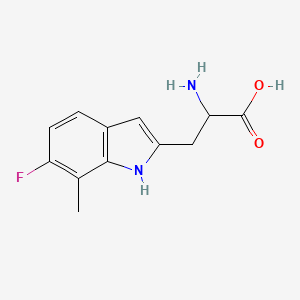
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
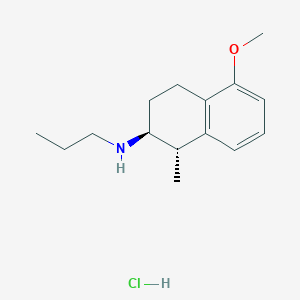

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
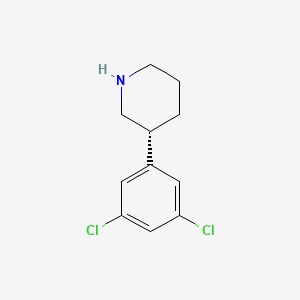
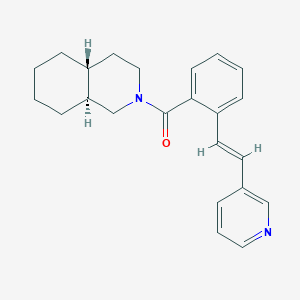
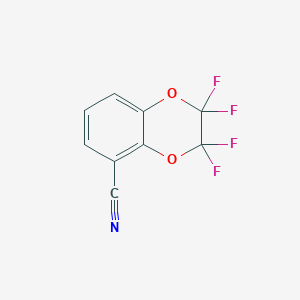
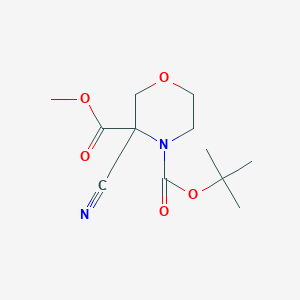
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

